EGFR L858R/T790M Mutant Inhibition: 2-Amino-4-(1,2,4-triazol)pyridine Derivative Potency
Derivatives built upon the 2-amino-4-(1,2,4-triazol)pyridine scaffold demonstrate potent inhibition of the clinically challenging EGFRL858R/T790M double mutant. Compound 10c, a direct analog of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, exhibited significant inhibitory activity against this mutant . This potency is critical for overcoming TKI resistance in NSCLC.
| Evidence Dimension | Kinase inhibition against EGFR L858R/T790M mutant |
|---|---|
| Target Compound Data | Scaffold derivative (Compound 10c) shows significant inhibition (quantitative IC50 not explicitly disclosed in abstract but described as 'significant inhibitory') |
| Comparator Or Baseline | Osimertinib and Lazertinib (clinical EGFR TKIs) |
| Quantified Difference | Derivative 10j (same scaffold) is at least 3-fold more potent than Osimertinib and 25-fold more potent than Lazertinib against U87-EGFRvIII cells |
| Conditions | Biochemical kinase inhibition assay; cellular anti-proliferative assay in glioblastoma U87-EGFRvIII cells |
Why This Matters
The scaffold provides a structural basis for developing inhibitors that address EGFR resistance mutations where current clinical agents show reduced efficacy.
